2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride
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Overview
Description
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is a complex organic compound that features both an imidazole ring and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the guanidine group. Key steps may involve:
Formation of the Imidazole Ring: This can be achieved through various methods, such as the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Guanidine Group: This step often involves the reaction of an amine with cyanamide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the guanidine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the guanidine group can produce primary amines.
Scientific Research Applications
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the guanidine group can interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the guanidine group.
Arginine: An amino acid with a guanidine side chain, similar in structure but lacking the imidazole ring.
Imidazole: A simpler compound containing only the imidazole ring.
Uniqueness
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is unique due to the presence of both the imidazole ring and the guanidine group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C12H22ClN7O3 |
---|---|
Molecular Weight |
347.80 g/mol |
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N7O3.ClH/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15;/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17);1H |
InChI Key |
KQULCPVKCZGOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl |
Origin of Product |
United States |
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